molecular formula C6H14O B13400186 1,1,2,2,3,3,4-Heptadeuterio-4-methylpentan-1-ol

1,1,2,2,3,3,4-Heptadeuterio-4-methylpentan-1-ol

Cat. No.: B13400186
M. Wt: 109.22 g/mol
InChI Key: PCWGTDULNUVNBN-XFACHHONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isohexanol-d7, also known as 4-Methyl-1-pentanol-d7, is a deuterium-labeled compound. It is a stable isotope-labeled version of isohexanol, which is an important organic chemical used in various scientific research fields. The molecular formula of Isohexanol-d7 is C6H7D7O, and it has a molecular weight of 109.22 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isohexanol-d7 generally involves synthetic chemical methods. One common method is the reaction of hydrogen-substituted isohexanol with deuterium gas. This can be achieved through deuterium ion exchange technology, such as treating raw materials with deuterium oxide (D2O) or direct reaction with deuterium gas .

Industrial Production Methods

The industrial production of isohexanol involves the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide under the action of a catalyst to generate isohexanol. The specific reactions are as follows:

  • Ethylene hydration reaction:

    CH2=CH2+H2OCH3CH2OH\text{CH}_2=\text{CH}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{OH} CH2​=CH2​+H2​O→CH3​CH2​OH

  • Ethanol carbonylation reaction:

    CH3CH2OH+COCH3COCH3\text{CH}_3\text{CH}_2\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COCH}_3 CH3​CH2​OH+CO→CH3​COCH3​

The final product, isohexanol, is then separated and purified through distillation and rectification .

Chemical Reactions Analysis

Types of Reactions

Isohexanol-d7 undergoes various types of chemical reactions, including:

    Oxidation: Isohexanol-d7 can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form the corresponding alkanes.

    Substitution: Isohexanol-d7 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces alkanes.

    Substitution: Produces halogenated compounds.

Scientific Research Applications

Isohexanol-d7 is widely used in scientific research, including:

    Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and pesticides.

Mechanism of Action

The mechanism of action of Isohexanol-d7 involves its incorporation into molecules as a deuterium-labeled analog. This allows researchers to trace the movement and transformation of the compound within chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Similar Compounds

    Isohexanol: The non-deuterated version of Isohexanol-d7.

    Hexanol: A similar alcohol with a straight-chain structure.

    2-Methyl-1-pentanol: An isomer of isohexanol with a different branching structure.

Uniqueness

Isohexanol-d7 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for the study of reaction mechanisms and molecular interactions with greater precision compared to non-labeled compounds .

Properties

Molecular Formula

C6H14O

Molecular Weight

109.22 g/mol

IUPAC Name

1,1,2,2,3,3,4-heptadeuterio-4-methylpentan-1-ol

InChI

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i3D2,4D2,5D2,6D

InChI Key

PCWGTDULNUVNBN-XFACHHONSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])(C)C)C([2H])([2H])O

Canonical SMILES

CC(C)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.